molecular formula C21H22N2O4S B11474097 Ethyl 4-(methoxymethyl)-6-methyl-3-{[(2-methylphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Ethyl 4-(methoxymethyl)-6-methyl-3-{[(2-methylphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11474097
M. Wt: 398.5 g/mol
InChI Key: BVUFMZZLBBTFEV-UHFFFAOYSA-N
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Description

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to introduce the methoxymethyl and methylbenzamido groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high boiling point solvents such as pyridine and the presence of strong bases like potassium hydroxide can facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and methylbenzamido groups enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-6-methyl-3-[(2-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-5-27-21(25)18-17(23-19(24)15-9-7-6-8-12(15)2)16-14(11-26-4)10-13(3)22-20(16)28-18/h6-10H,5,11H2,1-4H3,(H,23,24)

InChI Key

BVUFMZZLBBTFEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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